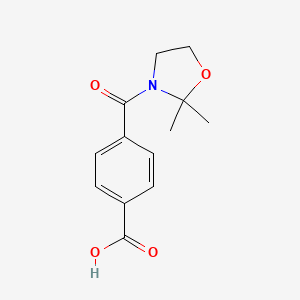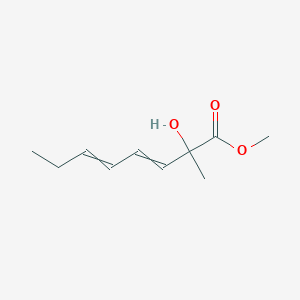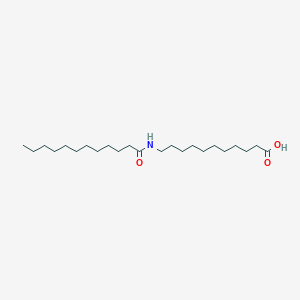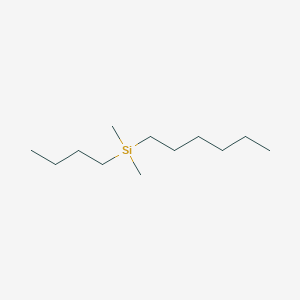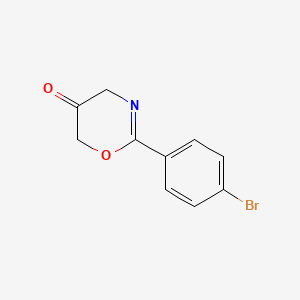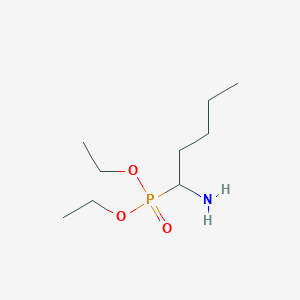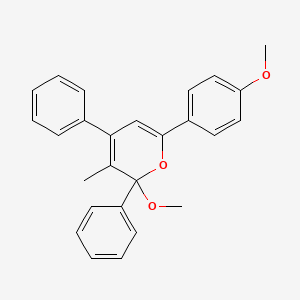
2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran is an organic compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes.
Substitution Reactions: Methoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific reaction conditions such as controlled temperature and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: AlCl3 as a catalyst for electrophilic substitution, NaOH for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting cellular signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Antioxidant Activity: Scavenging free radicals and reducing oxidative damage to cells and tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and phenyl groups but lacks the pyran ring.
2,4-Diphenyl-2H-pyran: Contains the pyran ring and phenyl groups but lacks the methoxy and methyl groups.
Uniqueness
2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
79888-93-0 |
|---|---|
Formule moléculaire |
C26H24O3 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenylpyran |
InChI |
InChI=1S/C26H24O3/c1-19-24(20-10-6-4-7-11-20)18-25(21-14-16-23(27-2)17-15-21)29-26(19,28-3)22-12-8-5-9-13-22/h4-18H,1-3H3 |
Clé InChI |
GHINGVKNUWPZFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


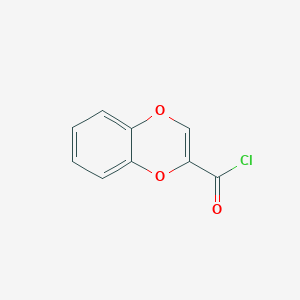
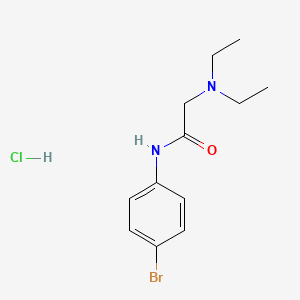
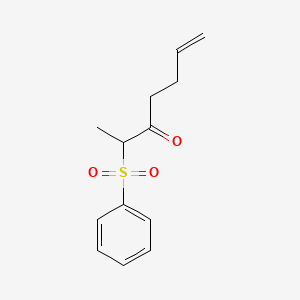
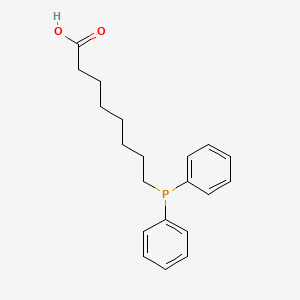
![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)
